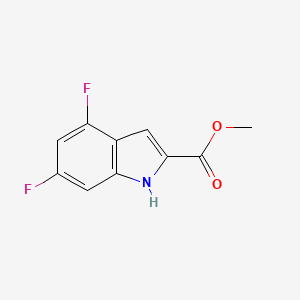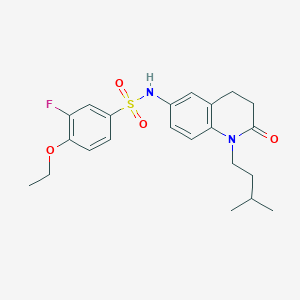![molecular formula C18H19N3O4S B2399125 2-(((1R,5S)-3-(2,5-Dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitril CAS No. 1903544-62-6](/img/structure/B2399125.png)
2-(((1R,5S)-3-(2,5-Dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile is a fascinating compound with a unique molecular structure. This compound belongs to the class of organic compounds known as sulfonyl benzonitriles, which are characterized by the presence of a sulfonyl group (SO₂) attached to a benzonitrile moiety. The presence of the 8-azabicyclo[3.2.1]octane ring system adds to its structural complexity, making it an intriguing subject for chemical research and applications.
Wissenschaftliche Forschungsanwendungen
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile finds applications across multiple scientific domains:
- Chemistry::
Used as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures.
- Biology::
Studied for its potential as a bioactive compound, exhibiting activities such as enzyme inhibition or receptor modulation.
- Medicine::
Investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.
- Industry::
Employed in the development of advanced materials, such as polymers and coatings, due to its unique structural attributes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:: The synthesis of 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile can be achieved through a multi-step process involving the following key steps:
- Preparation of 8-Azabicyclo[3.2.1]octane::
Starting with the synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which involves the cyclization of suitable precursors under controlled conditions.
- Formation of the 2,5-Dioxopyrrolidine Moiety::
- Attachment of the Sulfonyl Group::
The sulfonyl group is incorporated via a sulfonation reaction using sulfonyl chlorides under basic conditions.
- Final Coupling with Benzonitrile::
The final step involves the coupling of the intermediate with benzonitrile, typically using a palladium-catalyzed cross-coupling reaction to yield the target compound.
Industrial Production Methods:: For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This typically involves the use of automated flow reactors to ensure precise control of reaction conditions, such as temperature, pressure, and reaction time. The use of high-throughput screening techniques also aids in identifying the most efficient catalysts and reagents for each step.
Analyse Chemischer Reaktionen
Types of Reactions:: 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
- Oxidation::
Oxidative transformations can be performed using strong oxidizing agents, leading to the formation of sulfone derivatives.
- Reduction::
Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonyl group to sulfinyl or sulfide derivatives.
- Substitution::
- Oxidation::
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Acidic or basic media, controlled temperatures.
- Reduction::
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous solvents, low temperatures.
- Substitution::
Reagents: Halogenating agents, nucleophiles.
Conditions: Organic solvents, room temperature to mild heating.
- Oxidation::
Sulfone derivatives.
- Reduction::
Sulfinyl or sulfide derivatives.
- Substitution::
Various substituted benzonitrile derivatives.
Wirkmechanismus
Mechanism by Which the Compound Exerts Its Effects:: The mechanism of action of 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile is complex and involves multiple molecular targets and pathways. The compound can interact with biological macromolecules, such as proteins and nucleic acids, through various binding interactions.
Molecular Targets and Pathways::- Proteins::
Enzyme inhibition, affecting metabolic pathways and cellular processes.
- Receptors::
Modulation of receptor activity, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds:: In comparison to other sulfonyl benzonitriles and related compounds, 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile stands out due to its unique structural features and diverse reactivity. The presence of the 8-azabicyclo[3.2.1]octane ring system imparts specific stereochemical properties, enhancing its potential for selective biological activity.
List of Similar Compounds::2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzamide.
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzylamine.
2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoic acid.
That’s a comprehensive dive into 2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile! It’s wild how detailed chemistry can get. Anything catch your eye?
Eigenschaften
IUPAC Name |
2-[[3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-11-12-3-1-2-4-16(12)26(24,25)21-13-5-6-14(21)10-15(9-13)20-17(22)7-8-18(20)23/h1-4,13-15H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHJBIKEFODCES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)N4C(=O)CCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399042.png)

![8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2399044.png)


![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol](/img/structure/B2399049.png)
![(1aS, 5as)-1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid](/img/new.no-structure.jpg)
![9-(2-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2399052.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2399056.png)


![N-[(2S,3R)-2-(4-Chlorophenyl)oxolan-3-yl]oxirane-2-carboxamide](/img/structure/B2399059.png)

